molecular formula C20H22O4 B044409 Dibenzyl adipate CAS No. 2451-84-5

Dibenzyl adipate

Cat. No. B044409
Key on ui cas rn: 2451-84-5
M. Wt: 326.4 g/mol
InChI Key: AEUORZZHALJMBM-UHFFFAOYSA-N
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Patent
US08481620B2

Procedure details

A 3 L flask equipped with a stirrer, a thermometer, and a dehydration tube was charged with 438 g of adipic acid, 779 g of benzyl alcohol, and 5.7 g of paratoluenesulfonic acid monohydrate, and the components were reacted at 120° C. for 4 hours under a reduced pressure of from 6 to 10.7 kPa, while blowing nitrogen (500 mL/minute) into a space portion. The reaction mixture had an acid value of 1.2 (KOH mg/g). Eight grams of an adsorbent KYOWAAD 500SH (manufactured by Kyowa Kagaku Kogyo) was added to the reaction mixture, and the mixture was stirred at 80° C. and 2.7 kPa for 45 minutes. Thereafter, benzyl alcohol was distilled off at a liquid temperature of from 120° to 183° C. and a pressure of 0.27 kPa, and cooled to 80° C., and the residue was filtered under a reduced pressure, to provide dibenzyl adipate as a filtrate. The resulting dibenzyl adipate had an acid value of 0.16 (KOH mg/g), a saponification value of 512 (KOH mg/g), a hydroxyl value of 1 or less (KOH mg/g), and a hue APHA of 80.
Quantity
438 g
Type
reactant
Reaction Step One
Quantity
779 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11](O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].[K+]>>[C:1]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
438 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
779 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
monohydrate
Quantity
5.7 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the components were reacted at 120° C. for 4 hours under a reduced pressure of from 6 to 10.7 kPa
Duration
4 h
ADDITION
Type
ADDITION
Details
Eight grams of an adsorbent KYOWAAD 500SH (manufactured by Kyowa Kagaku Kogyo) was added to the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
Thereafter, benzyl alcohol was distilled off at a liquid temperature of from 120° to 183° C.
TEMPERATURE
Type
TEMPERATURE
Details
a pressure of 0.27 kPa, and cooled to 80° C.
FILTRATION
Type
FILTRATION
Details
the residue was filtered under a reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(CCCCC(=O)OCC1=CC=CC=C1)(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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